7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride
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Overview
Description
7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride is a synthetic organic compound known for its unique chemical properties and applications in various fields. It is a derivative of phenoxazine, a heterocyclic compound, and is characterized by the presence of diethylamino and dihydroxy groups. This compound is often used in scientific research due to its fluorescent properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by a Vilsmeier–Haack formylation reaction. The reaction is carried out in 1,2-dichloroethane as a solvent . The process involves several steps, including the formation of intermediate compounds, which are then converted to the final product through controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted phenoxazine derivatives, which can have different chemical and biological properties.
Scientific Research Applications
7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses and reactions.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, allowing researchers to track and study various biological processes. Its ability to undergo photo-induced electron transfer and other photochemical reactions makes it a valuable tool in fluorescence microscopy and imaging .
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-hydroxycoumarin: Known for its fluorescent properties and used in similar applications.
3-Aminocoumarin: Another fluorescent compound with applications in biological labeling and imaging.
Boron-containing coumarins: These compounds have unique properties due to the presence of boron atoms and are used in various scientific studies.
Uniqueness
7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride stands out due to its specific chemical structure, which imparts unique fluorescent properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research .
Properties
CAS No. |
76372-58-2 |
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Molecular Formula |
C16H17ClN2O3 |
Molecular Weight |
320.77 g/mol |
IUPAC Name |
7-(diethylamino)-1-hydroxyphenoxazin-10-ium-3-one;chloride |
InChI |
InChI=1S/C16H16N2O3.ClH/c1-3-18(4-2)10-5-6-12-14(7-10)21-15-9-11(19)8-13(20)16(15)17-12;/h5-9,20H,3-4H2,1-2H3;1H |
InChI Key |
NVMDNLWSEHRDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C=C3O2)O.[Cl-] |
Origin of Product |
United States |
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